molecular formula C12H14ClN3 B8328495 2-Chloro-4-(piperidin-4-ylamino)-benzonitrile

2-Chloro-4-(piperidin-4-ylamino)-benzonitrile

Cat. No.: B8328495
M. Wt: 235.71 g/mol
InChI Key: SPACCURYJCGJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(piperidin-4-ylamino)-benzonitrile is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-chloro-4-(piperidin-4-ylamino)benzonitrile

InChI

InChI=1S/C12H14ClN3/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10,15-16H,3-6H2

InChI Key

SPACCURYJCGJSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Chloro-4-cyano-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (290 mg; 0.87 mmol, prepared according to Example 103) is dissolved in dichloromethane (1.3 mL) and trifluoroacetic acid (0.7 mL) is added under stiffing. After 60 minutes, the reaction mixture is concentrated under reduced pressure and the residue obtained is co-evaporated with dichloromethane (2×5 mL). The product is then diluted in dioxane (1 mL) and a 4N solution of hydrochloric acid in dioxane (2 mL) is added. The precipitate formed is filtered and dried under high vacuum at 40° C. to afford the desired product as hydrochloride (210 mg; 0.77 mmol).
Name
4-(3-Chloro-4-cyano-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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